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molecular formula C9H6Cl2O2 B8804393 3-(2,3-dichlorophenyl)prop-2-enoic Acid

3-(2,3-dichlorophenyl)prop-2-enoic Acid

Cat. No. B8804393
M. Wt: 217.05 g/mol
InChI Key: RCEWIEGWGDHVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455500B2

Procedure details

To a solution of 2,3-dichlorocinnamic acid (1.0 g) in methanol (50 mL), magnesium (1.34 g) was added under ice-cooling and the resultant reaction mixture was stirred at room temperature for 3 days. To the reaction mixture, a saturated ammonium chloride aqueous solution was added and the resultant reaction mixture was extracted with dichloromethane. The organic phase was washed with a saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure to obtain the subject compound (912 mg) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[Mg].[Cl-].[NH4+]>CO>[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC(=O)O)C=CC=C1Cl
Name
Quantity
1.34 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
From the organic phase, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 912 mg
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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